molecular formula C20H25ClN6O2S B12655182 (6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

Cat. No.: B12655182
M. Wt: 449.0 g/mol
InChI Key: WJVYZVMUDBIEES-CYBMUJFWSA-N
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Description

The compound “(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine” is a synthetic organic molecule that features a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine” typically involves multi-step organic synthesis. The process may begin with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the pyrrolo[2,3-b]pyridine and piperidine moieties through various coupling reactions. Key steps may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the pyrrolo[2,3-b]pyridine moiety: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound “(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the chloro group or other substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, or neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to modulate their activity. For example, it could inhibit a key enzyme involved in a disease pathway or activate a receptor to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine: can be compared to other pyrazolo[1,5-a]pyrazine derivatives with similar structures.

    Other pyrrolo[2,3-b]pyridine compounds: These may share similar biological activities and synthetic routes.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H25ClN6O2S

Molecular Weight

449.0 g/mol

IUPAC Name

(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C20H25ClN6O2S/c1-13-11-27-18(12-26(13)17-9-19(21)24-20-15(17)3-6-22-20)16(10-23-27)14-4-7-25(8-5-14)30(2,28)29/h3,6,9-10,13-14H,4-5,7-8,11-12H2,1-2H3,(H,22,24)/t13-/m1/s1

InChI Key

WJVYZVMUDBIEES-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)C3CCN(CC3)S(=O)(=O)C)CN1C4=CC(=NC5=C4C=CN5)Cl

Canonical SMILES

CC1CN2C(=C(C=N2)C3CCN(CC3)S(=O)(=O)C)CN1C4=CC(=NC5=C4C=CN5)Cl

Origin of Product

United States

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